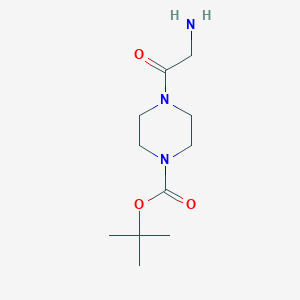![molecular formula C13H14N4O3 B1518905 Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1111447-30-3](/img/structure/B1518905.png)
Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Descripción general
Descripción
Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the CAS Number: 1111447-30-3 . It has a molecular weight of 274.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H14N4O3/c1-2-20-13(19)11-9(4-3-5-18)7-15-12-10(6-14)8-16-17(11)12/h7-8,18H,2-5H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 274.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Antitumor Applications
This compound has shown promise in the field of oncology. Pyrazolo[1,5-a]pyrimidine derivatives are known for their antitumor properties . They can act as an antitumor scaffold, potentially leading to the development of new cancer therapies. The structural motif of this compound allows for significant synthetic versatility, which is crucial for drug discovery and design.
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine core is being explored for its enzymatic inhibitory activity . This activity is essential for the development of drugs that can modulate enzyme function, which is a key aspect in treating various diseases, including metabolic disorders and certain types of cancer.
Proteomics Research
Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used to modify proteins or to study protein interactions and dynamics.
Neuroprotective Agents
Compounds with the pyrazolo[1,5-a]pyrimidine structure have been developed as neuroprotective/anti-neuroinflammatory agents . These agents are crucial in treating neurodegenerative diseases by protecting neuronal integrity and reducing inflammation in the nervous system.
Fluorescence Imaging
The pyrazolo[1,5-a]pyrimidine derivatives exhibit fluorescence properties, making them useful for imaging applications . They can be used as biomarkers for various cell types, including cancer cells, due to their high quantum yields and excellent photostability.
Synthetic Methodology Development
The compound serves as a key intermediate in the development of novel synthetic methodologies . Its structural complexity allows chemists to explore new synthetic transformations, which can lead to the creation of diverse and functionally rich molecules.
Material Science
Due to its significant photophysical properties, this compound has attracted attention in material science . It can be incorporated into materials to impart or enhance desirable properties, such as fluorescence or stability under specific conditions.
Drug Design and Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug design due to its ability to undergo structural modifications . This adaptability is essential for the rational design of drugs with optimized pharmacological profiles.
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, like “Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate”, often target protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Inhibition of protein kinases can disrupt cell growth and proliferation, potentially leading to cell death .
Propiedades
IUPAC Name |
ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-13(19)11-9(4-3-5-18)7-15-12-10(6-14)8-16-17(11)12/h7-8,18H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOCHIUEUYGKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=C(C=NN12)C#N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)


![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)
